2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide
Description
Contextualization of 2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide within Contemporary Chemical Biology and Medicinal Chemistry Research
A comprehensive survey of scientific databases and literature yields no specific studies detailing the role or application of this compound in chemical biology or medicinal chemistry. While the acetamide (B32628) functional group is a common scaffold in drug discovery and has been incorporated into a wide array of biologically active molecules, the specific combination of the 2-amino, N-(4-chloro-benzyl), and N-methyl substituents in this arrangement has not been the subject of published research. archivepp.com
However, the broader class of N-benzyl-acetamide derivatives has been investigated for various therapeutic applications. For instance, studies on thiazolyl N-benzyl-substituted acetamide derivatives have explored their potential as Src kinase inhibitors for anticancer therapy. chapman.educhapman.edu Additionally, research into N-(substituted phenyl)-2-chloroacetamides has indicated potential antimicrobial activities. nih.gov This contextual information suggests that the structural motifs present in this compound are of interest to medicinal chemists, even though this specific molecule has not been singled out for detailed investigation in publicly accessible research.
Historical Trajectories and Methodological Approaches in the Discovery of this compound
The historical origins and the specific methodological approach that led to the first synthesis or "discovery" of this compound are not documented in patents or academic publications. There is no available information to suggest whether this compound was the product of a rational design campaign targeting a specific biological entity or if it was identified through high-throughput screening efforts. Chemical suppliers list the compound, indicating that a synthesis route exists, but the impetus for its creation and its developmental history remain obscure. bldpharm.com
Overview of Key Academic Research Directions and Current Research Gaps Pertaining to this compound
Currently, there are no discernible key academic research directions focused specifically on this compound. The absence of this compound in the scientific literature points to a significant research gap. Its biological targets, mechanism of action, pharmacokinetic profile, and potential therapeutic applications are entirely unknown.
The primary research gap is, therefore, the complete lack of foundational biological and pharmacological characterization of this molecule. Future research could begin to fill this void by:
Screening for Biological Activity: Subjecting the compound to a broad range of biological assays to identify any potential therapeutic areas of interest.
Target Identification and Validation: Should any activity be observed, subsequent studies would be needed to identify the molecular target(s) and elucidate the mechanism of action.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the contribution of its different structural components to any observed biological activity.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(10(14)6-12)7-8-2-4-9(11)5-3-8/h2-5H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOPFTIWZUDBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Amino N 4 Chloro Benzyl N Methyl Acetamide
Established Synthetic Routes for the Preparation of 2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide
The synthesis of this compound is generally approached through a multi-step process that builds the molecule by forming key amide and carbon-nitrogen bonds. The specific route can be logically deduced through retrosynthetic analysis, which identifies practical starting materials and intermediates.
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points. The most logical disconnections are at the amide bond and the Cα-N bond of the terminal amino group.
Disconnection 1 (Amide Bond): Breaking the amide bond between the carbonyl carbon and the nitrogen atom leads to two precursors: N-(4-chlorobenzyl)-N-methylamine and a glycine (B1666218) derivative where the amino group is either protected or activated.
Disconnection 2 (Cα-N Bond): A more common and practical approach involves a two-step synthesis. The first disconnection is at the terminal C-N bond, which simplifies the target to an α-haloacetamide intermediate. This intermediate, 2-Chloro-N-(4-chloro-benzyl)-N-methyl-acetamide, is a key precursor. A subsequent disconnection of this intermediate's amide bond reveals two simpler starting materials: N-(4-chlorobenzyl)-N-methylamine and a haloacetyl halide, such as chloroacetyl chloride.
This second pathway identifies the following key precursors:
4-Chlorobenzylamine: The primary amine that serves as the backbone for the substituted benzyl (B1604629) moiety.
N-(4-chlorobenzyl)-N-methylamine: A secondary amine intermediate, formed by the methylation of 4-chlorobenzylamine.
Chloroacetyl Chloride: A reactive acyl halide that provides the two-carbon acetamide (B32628) backbone and a leaving group (chloride) for subsequent amination.
An Aminating Agent: A source of the terminal amino group, such as ammonia (B1221849), or a protected equivalent like potassium phthalimide (B116566) (for a Gabriel synthesis), to displace the chloride from the α-chloroacetamide intermediate.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The forward synthesis based on the preferred retrosynthetic route involves two main steps. The optimization of each step is crucial for achieving high yields and purity.
Step 1: Synthesis of 2-Chloro-N-(4-chloro-benzyl)-N-methyl-acetamide
This step is a nucleophilic acyl substitution where N-(4-chlorobenzyl)-N-methylamine reacts with chloroacetyl chloride. General methods for this type of chloroacetylation are well-documented for various amines. ijpsr.infonih.gov The reaction is typically performed by adding the chloroacetyl chloride dropwise to a solution of the amine in an appropriate solvent. ijpsr.info A base is often included to neutralize the HCl byproduct.
Optimization of this step would involve screening various parameters, as shown in the table below, based on established protocols for related syntheses.
Table 1: Parameters for Optimization of Chloroacetamide Synthesis
| Parameter | Options | Considerations |
|---|---|---|
| Solvent | Dichloromethane (DCM), Acetonitrile, Toluene, Water (biphasic) | Solvent choice affects reactant solubility and reaction rate. Anhydrous conditions are often preferred for acyl chlorides. |
| Base | Triethylamine (TEA), Pyridine (B92270), Sodium Bicarbonate, Sodium Acetate | A non-nucleophilic organic base like TEA is common. An inorganic base may be used in biphasic systems. nih.gov |
| Temperature | 0 °C to Room Temperature | The reaction is often exothermic. Initial cooling to 0 °C is standard to control the reaction rate and minimize side products. nih.gov |
| Stoichiometry | Slight excess of either amine or acyl chloride | Using a slight excess of the acyl chloride can drive the reaction to completion, but may require more rigorous purification. |
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chloride atom in the intermediate with an amino group. The direct use of ammonia can lead to side products from over-alkylation. A common alternative is the Gabriel synthesis, which utilizes potassium phthalimide to install a protected amino group, followed by deprotection with hydrazine. mdpi.com
Optimization focuses on maximizing the yield of the monosubstituted product while ensuring complete deprotection.
Table 2: Optimization of the Amination Step
| Parameter | Options | Considerations |
|---|---|---|
| Aminating Reagent | Ammonia, Potassium Phthalimide, Sodium Azide (B81097) | Phthalimide provides a clean, controlled method. Sodium azide followed by reduction offers another high-yielding route. |
| Solvent | Dimethylformamide (DMF), Acetonitrile | A polar aprotic solvent like DMF is typically used for the substitution reaction to dissolve ionic reagents like potassium phthalimide. |
| Temperature | Room Temperature to Reflux | Heating is often required to drive the substitution reaction to completion. |
| Deprotection Method | Hydrazine hydrate, Acid hydrolysis | Hydrazine is standard for cleaving the phthalimide group. Reaction time and temperature must be controlled to ensure full conversion without degrading the product. mdpi.com |
Scalability Considerations for Research and Gram-Scale Production Methodologies
Transitioning the synthesis from a laboratory scale to a larger, gram-scale production requires addressing several factors. While academic syntheses may rely on chromatography for purification, this is often impractical for larger quantities.
Purification: At scale, purification would ideally be achieved through crystallization or extraction. The choice of solvent for crystallization is critical and would need to be optimized to maximize yield and purity.
Thermal Management: The acylation reaction with chloroacetyl chloride is exothermic. On a larger scale, efficient heat dissipation is necessary to prevent runaway reactions and the formation of impurities. This may involve using a jacketed reactor and controlling the rate of addition of the acyl chloride.
Reagent Cost and Availability: For gram-scale synthesis, the cost and availability of starting materials and reagents become significant factors. While many precursors are commercially available, their bulk pricing could influence the economic viability of the chosen route.
Work-up Procedure: Aqueous work-ups must be optimized to minimize emulsion formation and product loss. The volume of extraction solvents should be minimized for efficiency and cost. The large-scale preparation of a related ligand, which was successfully scaled to 500g, highlights the importance of optimizing factors like solvent volumes and reaction time for large-scale success. nih.gov
Design and Synthesis of Chemically Modified Analogues of this compound
The core structure of this compound offers multiple points for chemical modification to explore structure-activity relationships. The primary areas for derivatization are the amide moiety and the aromatic ring.
Strategies for Structural Diversification of the Amide Moiety
The amide portion of the molecule contains two key sites for modification: the N-methyl group and the terminal amino group.
Variation of the N-Alkyl Group: The N-methyl group can be readily replaced with other alkyl or functionalized groups. This is achieved by starting the synthesis not with N-methyl-4-chlorobenzylamine, but with an analogue bearing a different substituent. For example, using N-ethyl-, N-isopropyl-, or N-cyclopropyl-4-chlorobenzylamine would lead to the corresponding N-substituted final products. appchemical.com This modularity allows for the creation of a library of compounds to probe the influence of steric bulk at this position.
Table 3: Examples of Amide Moiety Diversification
| Starting Amine | Resulting Analogue |
|---|---|
| N-Isopropyl-(4-chloro-benzyl)-amine | 2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide appchemical.com |
Modification of the Terminal Amino Group: The α-chloroacetamide intermediate is a versatile precursor for introducing a wide range of functionalities in place of the terminal amino group. It is an effective alkylating agent that can react with various nucleophiles. researchgate.net For instance, reaction with different primary or secondary amines would yield N-substituted glycine amide derivatives. Reaction with thiols would lead to cysteine-like analogues, while reaction with alcohols or phenols would produce ether linkages.
Methodologies for Aromatic Ring Substitutions and Bioisosteric Replacements
The 4-chloro-benzyl group is another key site for modification. The electronic and steric properties of the molecule can be systematically altered by changing the substitution pattern on the aromatic ring.
Aromatic Ring Substitutions: The synthesis can be adapted to produce analogues with different substituents or substitution patterns on the phenyl ring. This is accomplished by selecting a different commercially available substituted benzylamine (B48309) as the initial starting material. This approach allows for the introduction of various electron-donating or electron-withdrawing groups at different positions on the ring.
Table 4: Examples of Aromatic Ring Diversification
| Starting Benzylamine | Resulting Analogue |
|---|---|
| 2,4-Dichlorobenzylamine | 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide appchemical.com |
| 3,4-Dichlorobenzylamine | 2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-acetamide appchemical.com |
Bioisosteric Replacements: For more significant structural modifications, the entire phenyl ring can be replaced with a different aromatic or heteroaromatic system, a strategy known as bioisosteric replacement. For example, starting with a (pyridin-4-yl)methanamine derivative would lead to an analogue where the chlorophenyl group is replaced by a pyridine ring. This modification can significantly impact the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. The synthesis of such analogues would follow the same fundamental reaction pathway, highlighting the robustness of the synthetic strategy.
Approaches for Modification of the Terminal Amine Group
The primary amino group of this compound is a nucleophilic center that can readily participate in several fundamental organic reactions. These modifications allow for the systematic exploration of the chemical space around the core molecule by introducing a wide range of substituents with varying electronic and steric properties. Key methodologies include acylation, alkylation, and sulfonylation.
Acylation: The reaction of the terminal amine with acylating agents, such as acid chlorides or acid anhydrides, is a straightforward method to introduce amide functionalities. orgoreview.comlibretexts.orgbyjus.com This reaction typically proceeds under basic conditions to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting N-acyl derivatives can feature a variety of substituents, from simple alkyl or aryl groups to more complex heterocyclic systems, thereby modulating the compound's physicochemical properties.
Alkylation: Introduction of alkyl groups to the terminal amine can be achieved through reaction with alkyl halides. To avoid over-alkylation, which can be a common side reaction, the use of a protecting group strategy or reductive amination is often employed. google.com Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, is a highly effective method for generating mono- or di-alkylated products in a controlled manner. Carbon dioxide has also been explored as a temporary protecting and activating group for the direct α-alkylation of primary amines. nih.gov
Sulfonylation: The synthesis of sulfonamides is accomplished by reacting the primary amine with sulfonyl chlorides in the presence of a base like pyridine or triethylamine. cbijournal.comorganic-chemistry.org This reaction introduces a sulfonyl group, which can act as a stable hydrogen bond acceptor and significantly alter the electronic character of the molecule. A range of aryl and alkyl sulfonyl chlorides can be utilized to generate a library of sulfonamide derivatives. organic-chemistry.org
Table 1: Representative Methodologies for Terminal Amine Modification
| Modification Type | Reagent Class | General Reaction Conditions | Product Class |
|---|---|---|---|
| Acylation | Acid Chlorides (R-COCl) | Base (e.g., Pyridine, NaOH), Aprotic Solvent | N-Acyl Amide |
| Acylation | Acid Anhydrides ((RCO)₂O) | Base (e.g., Pyridine), Aprotic Solvent | N-Acyl Amide |
| Alkylation | Alkyl Halides (R-X) | Base, potential for over-reaction | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Mildly acidic or basic, various solvents | Secondary/Tertiary Amine |
Stereoselective Synthetic Pathways for Enantiomeric or Diastereomeric Variants
While this compound is an achiral molecule, the synthesis of chiral derivatives is a critical step for investigating stereospecific interactions with biological targets. Stereoselectivity can be introduced by modifying the terminal amine with chiral reagents or by employing asymmetric synthetic methods to construct a chiral center alpha to the nitrogen atom.
One established approach involves the use of chiral auxiliaries. For instance, an Evans oxazolidinone auxiliary could be used to direct the stereoselective alkylation of an N-acylated derivative, leading to the formation of a chiral α-substituted amino amide after removal of the auxiliary. researchgate.net
Catalytic asymmetric synthesis provides another powerful route. For example, a cinchona alkaloid-catalyzed aza-Henry reaction between an imine derived from the parent compound and bromonitromethane (B42901) could generate a chiral β-amino-α-bromonitroalkane intermediate. rsc.org Subsequent transformations could convert this intermediate into the desired chiral amino amide derivative. Similarly, catalytic asymmetric Strecker reactions offer a pathway to enantioenriched α-aminonitriles, which are versatile precursors to chiral α-amino acids and their derivatives. acs.org
A hypothetical stereoselective synthesis could involve the reaction of a chiral electrophile with the terminal amine. For example, coupling the amine with a chiral carboxylic acid (e.g., Mosher's acid or a protected amino acid) would result in a diastereomeric mixture of amides, which could potentially be separated chromatographically.
Table 2: Conceptual Stereoselective Synthetic Strategies
| Strategy | Key Reagent/Catalyst | Intermediate Type | Target Chirality |
|---|---|---|---|
| Chiral Auxiliary | Evans' Oxazolidinone | Chiral N-Acyl Imide | α-Stereocenter |
| Asymmetric Catalysis | Cinchona Alkaloid | Chiral β-Amino Nitroalkane | α-Stereocenter |
| Asymmetric Strecker Reaction | Chiral Thiourea Catalyst | Chiral α-Aminonitrile | α-Stereocenter |
Synthesis of Probes for Target Identification (e.g., Affinity Tags, Photoreactive Groups)
To elucidate the biological targets and mechanism of action of this compound, it is essential to develop chemical probes. These probes are derivatives of the parent compound that incorporate specific functional groups for target identification and visualization. The terminal amine is the ideal site for the attachment of these moieties.
Affinity Tags: Biotin (B1667282) is a widely used affinity tag due to its high-affinity interaction with avidin (B1170675) and streptavidin. nih.gov The terminal amine can be biotinylated by reaction with an activated biotin derivative, such as biotin-NHS ester or by using standard amide bond coupling reagents (e.g., HATU, PyBop) with biotin acid. acs.orglumiprobe.com A polyethylene (B3416737) glycol (PEG) spacer is often incorporated between the compound and the biotin tag to minimize steric hindrance and ensure efficient binding to streptavidin. acs.org
Photoreactive Groups: Photoaffinity labeling (PAL) is a powerful technique for identifying direct binding partners. This involves incorporating a photoreactive group, such as a benzophenone, diazirine, or aryl azide, into the molecule. rsc.orgresearchgate.net These groups are chemically inert until activated by UV light, at which point they form a highly reactive species that can covalently crosslink with nearby interacting proteins. The synthesis of such probes typically involves the amide coupling of the terminal amine with a carboxylic acid derivative of the photoreactive moiety. rsc.orgnih.gov
Fluorescent Probes: Attaching a fluorescent dye allows for the visualization of the compound's localization in cells or tissues. Amine-reactive fluorophores, such as those containing isothiocyanate or succinimidyl ester functional groups, can be directly coupled to the terminal amine to yield fluorescently labeled probes. nih.govacs.org The choice of fluorophore can be tailored for specific imaging applications, with a wide range of excitation and emission wavelengths available. researchgate.net
Table 3: Synthesis of Chemical Probes from the Terminal Amine
| Probe Type | Functional Group | Synthetic Approach | Application |
|---|---|---|---|
| Affinity Probe | Biotin | Amide coupling with Biotin-NHS or Biotin-COOH | Protein pull-down, Affinity purification |
| Photoreactive Probe | Benzophenone, Diazirine | Amide coupling with a photoreactive carboxylic acid | Covalent crosslinking, Target identification |
Biological Activity and Molecular Mechanisms of Action of 2 Amino N 4 Chloro Benzyl N Methyl Acetamide Pre Clinical Focus
In Vitro Biological Activity Profiling Methodologies
Comprehensive searches for studies employing standard in vitro methodologies to characterize the biological activity of 2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide have been conducted. However, no specific assays or screening results for this particular compound are available in the public record.
Enzyme Inhibition/Activation Assays and Kinetic Characterization
No data has been found regarding the modulatory effects of this compound on any enzyme systems.
Kinase Activity Modulation Studies
There are no available studies or data to suggest that this compound has been profiled for its activity against any kinase targets. Consequently, no data tables on its potential inhibitory or activating effects on kinases can be provided.
Protease Activity Modulation Studies
Information regarding the interaction of this compound with proteases is not present in the available scientific literature. Therefore, no detailed findings or data tables concerning its effects on protease activity can be presented.
Receptor Binding and Ligand-Receptor Interaction Studies
There is a lack of publicly accessible research on the receptor binding profile of this compound.
G Protein-Coupled Receptor (GPCR) Binding Assays
No studies have been published that detail the screening of this compound against any G Protein-Coupled Receptors. As a result, no data on its binding affinity or potential as a GPCR ligand can be reported.
Nuclear Receptor Interaction Studies
There is no publicly available research detailing the interaction of this compound with nuclear receptors. Studies employing methods such as ligand binding assays, reporter gene assays, or co-activator/co-repressor recruitment assays to determine its binding affinity, agonistic, or antagonistic effects on this class of receptors have not been published.
Ligand-Gated Ion Channel Modulation Assays
Information regarding the modulatory effects of this compound on ligand-gated ion channels is not available in the peer-reviewed scientific literature. nih.gov Electrophysiological studies, such as patch-clamp analysis, which are essential for characterizing how a compound might alter the function of these channels, have not been reported for this specific molecule. nih.govsophion.com
Cellular Assays for Investigating Biological Responses
Detailed investigations into the cellular responses elicited by this compound are not documented in public research databases.
There are no published studies that have utilized cell proliferation and viability assays (e.g., MTT, MTS, trypan blue exclusion) to investigate the mechanistic effects of this compound on any cell line. Consequently, data on its potential cytostatic or cytotoxic effects and the underlying mechanisms are absent.
The impact of this compound on programmed cell death pathways has not been characterized. nephros.grnih.govnih.gov There is a lack of published research using methods like Annexin V/propidium iodide staining, caspase activity assays, or Western blot analysis for key apoptotic proteins (e.g., Bcl-2 family members, caspases) to determine if the compound induces apoptosis or necrosis. nih.govnih.gov
Comprehensive gene expression profiling, such as through microarray or RNA-sequencing (RNA-Seq), has not been reported for cells treated with this compound. nih.govmdpi.com As a result, there is no available data on which specific genes or signaling pathways may be transcriptionally altered by the compound. mdpi.com
There is no information available from studies examining the effects of this compound on protein phosphorylation and intracellular signaling cascades. fudan.edu.cnnih.gov Research employing techniques such as Western blotting to probe the phosphorylation status of key signaling proteins (e.g., kinases like Akt, MAPK, or mTOR) in response to this compound has not been published. nih.govnih.gov
High-Throughput and High-Content Screening Methodologies for Activity Discovery
There are no published records of high-throughput or high-content screening campaigns that have identified or characterized the biological activity of this compound.
Elucidation of Molecular Targets and Binding Interactions
No information is available regarding the molecular targets of this compound. Consequently, the following areas remain uncharacterized:
Downstream Cellular and Physiological Pathway Modulation
There are no published studies investigating the downstream effects of this compound on cellular or physiological pathways. Therefore, no data is available for:
Analysis of Global Cellular Pathway Perturbations (e.g., Metabolomics, Lipidomics):No metabolomic or lipidomic studies have been reported to assess the global cellular changes induced by this compound.
Pre-clinical Biological Activity and Molecular Mechanisms of this compound Unexplored
Initial research into the pre-clinical biological activity and molecular mechanisms of the chemical compound this compound reveals a significant gap in the scientific literature. Despite a broad search for its specific effects on biological processes and its behavior in in vivo animal models, no dedicated studies detailing its pharmacological profile in these areas were identified.
Impact on Specific Biological Processes
There is currently no available research data elucidating the impact of this compound on specific cellular processes such as autophagy or endocytosis. The scientific community has yet to publish findings that would indicate whether this compound acts as an inhibitor, activator, or modulator of these or other related biological pathways.
In Vivo Pre-clinical Research Paradigms
Detailed pre-clinical research utilizing animal models to investigate the pharmacological responses to this compound has not been documented in accessible scientific literature.
Methodologies for Assessing Pharmacological Responses: Information regarding the specific methodologies that would be employed to assess the pharmacological responses to this compound in disease-relevant animal models is not available.
Observed Biological Outcomes and Phenotypic Changes: As no in vivo pre-clinical studies have been published, there are no observed biological outcomes or phenotypic changes in animal models to report.
Identification and Validation of Translational Biomarkers: The identification and validation of translational biomarkers for monitoring the effects of this compound in pre-clinical systems have not been established, as this research is contingent on prior in vitro and in vivo studies that have not yet been conducted or reported.
While research exists on broader categories of acetamide (B32628) and chloroacetamide derivatives, which have shown a range of biological activities including antimicrobial, antidepressant, and neuroprotective effects, these findings cannot be specifically attributed to this compound without direct experimental evidence. The unique substitution pattern of this specific molecule necessitates dedicated investigation to determine its distinct pharmacological properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino N 4 Chloro Benzyl N Methyl Acetamide
Systematic Investigation of Structural Modifications and Their Biological Impact
The amide bond is a central feature of the 2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide scaffold, serving as a rigidifying linker that properly orients the benzyl (B1604629) and aminoethyl moieties. Its chemical stability and hydrogen-bonding capabilities are key determinants of the molecule's interaction with biological targets. Modifications to this linkage can profoundly alter biological activity.
Research on related scaffolds, such as N-benzoyl-2-hydroxybenzamides, has demonstrated that even subtle changes to the amide linker can be significant. nih.gov For instance, N-methylation of the amide nitrogen, as is present in the parent compound, restricts conformational flexibility and can enhance metabolic stability by preventing N-dealkylation. nih.gov Further modifications could involve replacing the amide bond with bioisosteres to improve properties. Bioisosteric replacement is a common strategy in drug design to address developability problems or enhance potency. nih.gov
Potential modifications and their predicted impacts include:
Thioamide Substitution: Replacing the carbonyl oxygen with sulfur to form a thioamide could alter the electronic properties and hydrogen-bonding capacity of the linker.
Retro-amide or Inverted Amide: Reversing the orientation of the amide bond (retro-amide) would significantly change the geometry and hydrogen bond donor/acceptor pattern, likely leading to a substantial change in biological activity.
Alkene or Alkyne Isosteres: Replacing the amide with a trans-alkene or an alkyne could maintain the spatial arrangement of the flanking groups while removing the hydrogen-bonding capability and altering the electronic character of the linker.
Table 1: Potential Amide Linkage Modifications and Their Hypothesized Impact
| Modification | Structural Change | Potential Impact on Biological Properties |
|---|---|---|
| N-Methylation | Addition of a methyl group to the amide nitrogen | Increases lipophilicity, prevents N-H hydrogen bonding, may enhance metabolic stability. nih.gov |
| Thioamide | Replacement of carbonyl oxygen with sulfur | Alters electronic character and H-bonding capacity, may affect binding and stability. |
| Retro-amide | Reversal of the -C(O)NH- group | Changes H-bond donor/acceptor pattern, significantly alters conformation and binding. |
| Bioisosteres (e.g., trans-alkene) | Replacement of the amide bond with a non-hydrolyzable linker | Removes H-bonding ability, increases metabolic stability, maintains spatial orientation. nih.gov |
The 4-chloro-benzyl group is a critical component, often involved in hydrophobic and electronic interactions within a receptor's binding pocket. The position and nature of the substituent on the phenyl ring are pivotal for determining the compound's potency and selectivity.
In related series of biologically active compounds, the 4-chloro substituent has been found to be essential for potent activity. mdpi.com Studies on N-(substituted phenyl)-2-chloroacetamides revealed that halogenated para-substituted phenyl rings were among the most active derivatives, an effect attributed to high lipophilicity which facilitates passage through cell membranes. nih.gov The chlorine atom, with its specific size, lipophilicity, and electronic influence (an electron-withdrawing group), is often a key modulator of biological activity. eurochlor.org
Systematic replacement of the 4-chloro group with other substituents allows for the mapping of the binding pocket's requirements. The following table summarizes the expected impact of various substitutions based on general SAR principles observed in similar scaffolds. mdpi.comnih.gov
Table 2: Predicted Impact of Substitutions on the Benzyl Moiety
| Position | Substituent | Electronic Effect | Lipophilicity (LogP contribution) | Expected Impact on Activity |
|---|---|---|---|---|
| Para (4) | -Cl (Reference) | Withdrawing | High | High activity, essential for potency in some scaffolds. mdpi.com |
| Para (4) | -F | Withdrawing | Moderate | Often retains or slightly decreases activity compared to -Cl. nih.gov |
| Para (4) | -Br | Withdrawing | Very High | May increase activity due to enhanced lipophilicity. nih.gov |
| Para (4) | -CH₃ | Donating | High | Typically results in lower activity compared to halogens. mdpi.com |
| Para (4) | -OCH₃ | Donating | Moderate | Often leads to decreased potency. mdpi.com |
| Para (4) | -CF₃ | Strongly Withdrawing | Very High | Can significantly increase potency due to electronic and lipophilic effects. mdpi.com |
| Para (4) | -CN | Strongly Withdrawing | Low | May increase activity if H-bonding or polar interactions are favorable. mdpi.com |
| Ortho (2) | -Cl | Withdrawing | High | May decrease activity due to steric hindrance, altering the preferred conformation. |
| Meta (3) | -Cl | Withdrawing | High | Activity is often lower than para-substituted analogs, highlighting positional importance. mdpi.com |
The terminal 2-amino group is a key pharmacophoric feature, likely participating in crucial hydrogen bonding or ionic interactions with the biological target. Its basicity and steric profile are important for activity.
Modifications to this group can define the specific requirements of the binding site:
N-Alkylation: The parent compound features a primary amine. Conversion to secondary or tertiary amines by adding alkyl groups (e.g., methyl, ethyl) would increase lipophilicity and steric bulk. This can probe the size of the binding pocket and may enhance membrane permeability, but could also abolish activity if a primary amine is required for a specific hydrogen-bonding interaction.
Acylation: Acylation of the amine to form an amide would neutralize its basicity and introduce a hydrogen bond acceptor, which would likely lead to a significant loss of activity if the basic nitrogen is critical for binding.
Stereochemistry: If a chiral center is introduced alpha to the amine group, the stereochemistry can be critical for activity. Enantiomers often exhibit vastly different biological potencies and selectivities, as one isomer typically has a much better geometric and electronic complementarity with the chiral binding site of the target protein.
In essence, the primary amine group represents a focal point for polar interactions, and its modification provides direct insight into the nature of the target's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel analogs and optimizing lead compounds.
The development of a robust QSAR model for analogs of this compound follows a well-defined framework. The fundamental principle is to establish a mathematical equation that relates the biological activity (the dependent variable) to calculated molecular properties, known as descriptors (the independent variables). nih.govmdpi.com
The process typically involves these key steps:
Dataset Assembly: A series of structurally related analogs is synthesized and their biological activity (e.g., IC₅₀, EC₅₀) is measured under uniform experimental conditions. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors numerically represent various aspects of the molecular structure.
Model Generation: Using statistical methods, a mathematical relationship is established between the descriptors and the observed biological activity for the compounds in the training set. Multiple Linear Regression (MLR) is a common technique used for this purpose. nih.gov
Model Validation: The generated model's statistical significance and predictive ability are rigorously assessed. Internal validation (e.g., cross-validation) is performed on the training set, while external validation is performed by using the model to predict the activity of the compounds in the test set. nih.gov A reliable model should show a high correlation between predicted and observed activities for the test set. nih.gov
The selection of appropriate descriptors is critical for the success of a QSAR model. Descriptors are numerical values that encode different types of information about a molecule's physicochemical properties. For a scaffold like this compound, relevant descriptors would likely fall into several categories. nih.govmdpi.com
Table 3: Common Molecular Descriptors for QSAR Modeling
| Descriptor Category | Example Descriptors | Chemical Meaning and Relevance |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity (MR) | Describe lipophilicity and polarizability, influencing membrane permeability and hydrophobic interactions. nih.gov |
| Topological | Topological Polar Surface Area (TPSA), Number of Rotatable Bonds (nRotB) | Relate to molecular size, shape, and flexibility. TPSA is a good predictor of membrane transport. nih.govmdpi.com |
| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO energies | Quantify the electronic aspects of the molecule, such as its ability to engage in electrostatic or orbital interactions. mdpi.com |
| Steric / 3D | Molecular Volume, Surface Area | Describe the three-dimensional shape and size of the molecule, which is critical for receptor fit. |
Once descriptors are calculated, a statistical method is employed to generate the model. Multiple Linear Regression (MLR) is a widely used technique that creates a linear equation of the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where D₁, D₂, ... Dₙ are the selected molecular descriptors and c₀, c₁, ... cₙ are the regression coefficients determined from the training set data. nih.gov The final model helps to identify which properties are most influential in determining biological activity, thereby guiding the design of new, more potent compounds.
Validation and Predictive Power Assessment of QSAR Models for Analogues
The reliability of a Quantitative Structure-Activity Relationship (QSAR) model is paramount for its application in predicting the biological activity of new chemical entities. The validation process ensures that a developed model is robust, stable, and has a high predictive capacity. For analogues of this compound, particularly those with anticonvulsant properties, several statistical methods are employed to assess the validity and predictive power of QSAR models.
Internal Validation: Internal validation techniques are used to assess the stability and robustness of a QSAR model using the training set of data from which the model was developed. A common and effective method is the leave-one-out (LOO) cross-validation . In this procedure, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then evaluated based on the cross-validation correlation coefficient (Q² or R²cv). A high Q² value (typically > 0.5) indicates good internal predictivity. researchgate.netnih.gov
For a series of 51 α-substituted acetamido-N-benzylacetamide derivatives with anticonvulsant activity, a QSAR model combining 2D and 3D descriptors demonstrated a high predictive quality with a leave-one-out cross-validation Rloo value of 0.867. kg.ac.rs This suggests a robust internal model.
Another internal validation technique is Y-randomization or response randomization. This involves randomly shuffling the dependent variable (biological activity) while keeping the independent variables (molecular descriptors) unchanged. New QSAR models are then built with the randomized data. A valid model should have significantly lower R² and Q² values for the randomized models compared to the original model, confirming that the original model is not a result of chance correlation. nih.gov
External Validation: External validation is a more stringent test of a model's predictive power. It involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set or external set) that were not used in the model's development. The predictive ability is assessed by the predictive correlation coefficient (R²pred). A high R²pred value (typically > 0.6) indicates that the model can accurately predict the activity of new, untested compounds. researchgate.netnih.gov
In the study of 51 benzylacetamide derivatives, the model yielded an external validation Rval value of 0.814, indicating strong predictive capability for external compounds. kg.ac.rs The development of predictive QSAR models for anticonvulsant agents often involves splitting the dataset into a training set for model generation and a test set for external validation. nih.gov
The following table summarizes the validation parameters for a QSAR model developed for a series of propanamide derivatives with anticonvulsant activity, which share structural similarities with the target compound.
| Validation Parameter | Description | Value |
| R² | Coefficient of determination for the training set | 0.898–0.918 |
| Q² | Cross-validated correlation coefficient (LOO) | 0.865–0.893 |
| R²pred | Predictive correlation coefficient for the external test set | 0.746–0.772 |
| F | Fisher's F-test value | 66.657–88.036 |
This data indicates a statistically robust and predictive QSAR model for this class of compounds. researchgate.net
Applicability Domain (AD): Defining the applicability domain of a QSAR model is crucial. The AD specifies the chemical space of compounds for which the model is expected to make reliable predictions. Predictions for compounds that fall outside this domain may be extrapolated and therefore less reliable. nih.gov
Pharmacophore Elucidation and Hypothesis Generation
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exhibit a specific biological activity.
There are two primary approaches to pharmacophore model generation: ligand-based and structure-based.
Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of active compounds to derive a common pharmacophore hypothesis. The process involves:
Conformational Analysis: Generating a set of low-energy conformers for each active molecule to explore their possible three-dimensional shapes.
Molecular Alignment: Superimposing the active molecules based on common chemical features to identify their spatial arrangement.
Feature Identification and Selection: Identifying key pharmacophoric features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups that are common to the active compounds. nih.gov
Hypothesis Generation: Building a 3D model that represents the spatial arrangement of these essential features.
For a series of α-substituted acetamido-N-benzylacetamide compounds, a pharmacophoric pattern was proposed based on their anticonvulsant activity. kg.ac.rs This likely involved identifying common structural motifs among the most active analogues.
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), this method can be used. It involves analyzing the binding site of the target to identify key interaction points. The resulting pharmacophore model represents the complementary features of the binding pocket that are essential for ligand recognition and binding. nih.gov
The essential structural features for the anticonvulsant activity of N-benzyl-acetamide analogues likely include:
An aromatic ring (the 4-chlorobenzyl group).
A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).
A hydrogen bond donor (the amino group).
A hydrophobic feature (the benzyl and methyl groups).
The spatial arrangement of these features is critical for optimal interaction with the biological target.
Pharmacophore Model Validation: Once a pharmacophore hypothesis is generated, it must be validated to ensure it can distinguish between active and inactive compounds. Common validation methods include:
Test Set Validation: A set of known active and inactive compounds (not used in model generation) is screened against the pharmacophore model. A good model should identify a high percentage of the active compounds while rejecting the inactive ones.
Decoy Set Screening: A large database of "drug-like" but presumably inactive molecules (a decoy set) is screened. The model's ability to retrieve known active compounds seeded within this database is evaluated. The quality of the model can be assessed using metrics like the enrichment factor (EF) and the area under the receiver operating characteristic (ROC) curve. nih.gov
Fischer's Randomization Test: This statistical method assesses the probability that a correlation between chemical features and biological activity has occurred by chance. The activities of the training set molecules are shuffled, and the pharmacophore generation process is repeated multiple times. If the original hypothesis has a significantly better score than those generated with randomized data, it is considered statistically robust.
The following table outlines a typical workflow for pharmacophore model validation:
| Validation Step | Description | Success Criteria |
| Training Set Mapping | All compounds in the training set should map well onto the generated pharmacophore hypothesis. | High fit scores for active compounds. |
| Test Set Prediction | The model should accurately predict the activity of compounds in an external test set. | Good correlation between predicted and experimental activities. |
| Decoy Set Screening | The model should be able to distinguish active compounds from a large set of inactive decoys. | High enrichment factor and ROC curve area. |
| Statistical Validation | Methods like Fischer's randomization test should confirm the statistical significance of the model. | The original hypothesis should be significantly better than random hypotheses. |
Application in Virtual Screening: A validated pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required pharmacophoric features. nih.gov This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates. Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, and ultimately, experimental testing. For CNS-active compounds, pharmacophore-based QSAR models have been successfully used to design focused compound libraries. nih.govresearchgate.net
Computational and in Silico Approaches in the Research of 2 Amino N 4 Chloro Benzyl N Methyl Acetamide
Molecular Docking and Ligand-Protein Interaction Prediction Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand such as 2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide might interact with a biological target at the atomic level.
The execution of molecular docking simulations involves a series of well-defined steps to ensure accuracy and reliability. A typical protocol for docking this compound with a selected protein target would involve preparation of both the ligand and the protein, followed by the docking calculation using specialized software.
The initial step involves obtaining the three-dimensional structures of the ligand and the target protein. The protein structure is often sourced from databases like the Protein Data Bank (PDB). The ligand structure can be built using chemical drawing software and then optimized to its lowest energy conformation. For instance, in studies of other acetamide (B32628) derivatives, 2D structures are often drawn using editors like ChemDraw and converted to 3D formats. orientjchem.org
Preparation of the protein typically includes the removal of water molecules, the addition of hydrogen atoms, and the assignment of appropriate charges. The ligand is also prepared by assigning charges and defining its rotatable bonds. A binding site, or "grid box," is then defined on the protein, encompassing the active site where the ligand is expected to bind. The docking algorithm then systematically explores different conformations and orientations of the ligand within this defined binding site, scoring each pose based on a force field that estimates the binding affinity. Studies on related compounds have utilized software like Schrödinger Maestro for these simulations. nih.govresearchgate.net
Table 1: Illustrative Molecular Docking Protocol for this compound
| Step | Action | Tools/Parameters |
| 1. Target Preparation | Download protein structure (e.g., from PDB). | Protein Prep Wizard |
| Pre-process: remove water, add hydrogens, assign charges. | OPLS force field | |
| 2. Ligand Preparation | Build 3D structure of the compound. | ChemDraw, LigPrep |
| Minimize energy and generate possible conformations. | OPLS force field | |
| 3. Receptor Grid Generation | Define the binding site on the protein target. | Receptor Grid Generation |
| Specify the coordinates and size of the grid box. | Centered on co-crystallized ligand or predicted active site | |
| 4. Docking Simulation | Dock the prepared ligand into the receptor grid. | Glide, AutoDock |
| Specify docking precision (e.g., Standard Precision - SP). | Flexible ligand, rigid receptor | |
| 5. Pose Analysis | Analyze the resulting docking poses and scores. | Glide Score, Emodel |
Following the simulation, the results are analyzed to understand how this compound interacts with the biological target. The primary output is a set of binding poses ranked by a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.
The analysis focuses on the specific intermolecular interactions between the ligand and the amino acid residues of the protein. These interactions are critical for the stability of the ligand-protein complex. Common interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the amino group in the ligand) and acceptors (like carbonyl oxygen atoms in the protein backbone).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the chlorobenzyl group) and hydrophobic amino acid residues such as valine, leucine, and isoleucine.
Pi-Pi Stacking: Involves the interaction between aromatic rings, such as the chlorophenyl ring of the ligand and the aromatic rings of residues like phenylalanine, tyrosine, and tryptophan. researchgate.net
Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.
Visualizing the docked complex allows researchers to identify key residues that are crucial for binding. This information is invaluable for lead optimization, as modifications can be made to the ligand structure to enhance these interactions and improve binding affinity and selectivity. For example, molecular docking studies on other acetamide derivatives have identified key amino acid residues involved in binding, providing a basis for rational drug design. orientjchem.orgresearchgate.net
Table 2: Example of Predicted Interactions for a Hypothetical Docking of this compound
| Interaction Type | Ligand Moiety | Protein Residue (Example) | Distance (Å) |
| Hydrogen Bond | Amino group (-NH2) | Aspartic Acid (ASP 121) | 2.1 |
| Hydrogen Bond | Carbonyl oxygen (C=O) | Serine (SER 234) | 2.5 |
| Hydrophobic | Chlorophenyl ring | Leucine (LEU 88), Valine (VAL 95) | N/A |
| Pi-Pi Stacking | Chlorophenyl ring | Phenylalanine (PHE 310) | 3.8 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed understanding of the stability of the complex and the conformational changes that may occur upon binding.
MD simulations are based on Newton's second law of motion (F=ma). The forces acting on each atom are calculated using a force field, and these forces are then used to calculate the acceleration, velocity, and position of each atom over a series of small time steps. By integrating these equations of motion, a trajectory of the system is generated, which describes how the positions and velocities of the atoms evolve over time.
In the context of ligand-target systems, MD simulations are used to:
Assess Binding Stability: By running a simulation of the docked complex, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates.
Refine Docking Poses: MD simulations can be used to refine the binding poses predicted by molecular docking, allowing for induced fit effects where the protein structure adjusts to the presence of the ligand.
Calculate Binding Free Energies: Advanced MD techniques can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone.
Investigate the Role of Water: MD simulations explicitly include solvent molecules, allowing for the study of their role in mediating ligand-protein interactions.
Studies on N-methylacetamide, a related small molecule, have utilized ab initio molecular dynamics to understand its dynamic behavior and hydrogen bonding in solution. rsc.orgchemrxiv.org
A key advantage of MD simulations is their ability to explore the conformational landscape of both the ligand and the protein. This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can reveal which of these conformations are most stable when the ligand is bound to the protein.
Furthermore, proteins are not rigid structures; they are dynamic entities that exhibit a range of motions. MD simulations can characterize the flexibility of the binding site residues, identifying which parts of the protein move to accommodate the ligand. This flexibility can be crucial for ligand binding and can be quantified by calculating the root-mean-square fluctuation (RMSF) of the protein's atoms. Conformational analysis of similar N-benzyl acetamide structures has been performed using a combination of NMR spectroscopy and theoretical calculations to understand their rotational equilibria in solution. scielo.br
Table 3: Illustrative Output from a Molecular Dynamics Simulation Analysis
| Parameter | Description | Example Value/Observation |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. | Protein backbone RMSD stabilizes around 2.5 Å, indicating a stable system. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | High RMSF values in loop regions of the binding site indicate flexibility. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Key hydrogen bonds identified in docking remain present for >80% of the simulation time. |
| Conformational Clustering | Groups similar ligand conformations observed during the simulation to identify the most populated binding modes. | The simulation reveals two major conformational clusters for the bound ligand. |
Virtual Screening and De Novo Design Strategies
Computational approaches can also be used to search for new molecules or to design novel compounds with desired properties. Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific target. This can be done using either ligand-based or structure-based methods.
Structure-based virtual screening would use the 3D structure of a target protein to dock a large library of compounds, ranking them based on their predicted binding affinity. This could be used to identify new scaffolds that bind to the same target as this compound. High-throughput virtual screening is a common strategy to identify novel inhibitors for various protein targets. nih.gov
Ligand-based virtual screening uses the known structure of an active compound like this compound to search for other compounds with similar shapes or chemical features.
De novo design , on the other hand, involves building a novel molecule from scratch, piece by piece, within the binding site of a target protein. Algorithms for de novo design can generate a vast number of potential structures that are complementary in shape and chemical properties to the binding site. These designed molecules can then be synthesized and tested experimentally. This approach could be used to design new derivatives of this compound with improved potency or other desirable properties.
Application of Ligand-Based and Structure-Based Virtual Screening for Analog Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. This process can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of molecules known to interact with a target of interest. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. For this compound, LBVS can be employed to discover analogs with potentially similar or enhanced activity. One common LBVS method is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. kg.ac.rsufv.br
For a series of N-benzylacetamide derivatives, QSAR studies have been successfully applied to elucidate the structural requirements for their anticonvulsant activity. kg.ac.rs These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and lipophilic properties, and correlating them with biological activity using statistical methods like multiple linear regression. kg.ac.rs The insights gained from such models can guide the design of new analogs of this compound with optimized properties.
Structure-Based Virtual Screening (SBVS): In contrast to LBVS, structure-based methods rely on the three-dimensional structure of the biological target. Molecular docking is the most prominent SBVS technique, which predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This allows for the estimation of the binding affinity and the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts.
If the biological target of this compound is known, molecular docking can be used to screen virtual libraries for compounds that are predicted to bind with high affinity. For instance, in the design of novel fungicidal aminoacetamide derivatives, molecular docking studies suggested that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential target. nih.gov Similar approaches could be applied to identify new analogs of this compound that exhibit favorable interactions with a specific therapeutic target.
| Method | Principle | Requirement | Application Example for Acetamide Derivatives |
|---|---|---|---|
| Ligand-Based Virtual Screening (e.g., QSAR) | Molecules with similar structures exhibit similar biological activities. | A set of known active and inactive molecules. | Elucidating structural correlates of anticonvulsant activity in N-benzylacetamides. kg.ac.rsufv.br |
| Structure-Based Virtual Screening (e.g., Molecular Docking) | Predicts the binding orientation and affinity of a ligand to a target protein. | 3D structure of the biological target. | Identifying potential fungicidal aminoacetamides targeting the SDH enzyme. nih.gov |
Computational Approaches for the De Novo Design of Novel Analogues
De novo design refers to the computational creation of novel molecules with desired properties, rather than screening existing compound libraries. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site or based on a pharmacophore model derived from known active compounds.
For this compound, de novo design could be employed to generate novel scaffolds that retain the key pharmacophoric features while exploring new chemical space. This can lead to the discovery of analogs with improved potency, selectivity, or pharmacokinetic profiles. Computational tools for de novo design often combine principles of medicinal chemistry with algorithms that explore vast numbers of potential molecular structures. The design of novel heterocyclic acetamide derivatives with analgesic and anti-inflammatory activities serves as an example of how new chemical entities can be conceptualized and prioritized for synthesis based on computational design principles. researchgate.net
Theoretical Insights into Reactivity, Selectivity, and Metabolic Vulnerabilities (focused on computational prediction, not empirical data)
Computational chemistry provides powerful tools to investigate the intrinsic properties of a molecule, offering insights into its reactivity, selectivity, and potential metabolic fate without the need for initial experimental studies.
Quantum Chemical Calculations for Electronic Structure and Reaction Pathways
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules. nih.gov These calculations can provide valuable information about molecular geometry, charge distribution, and orbital energies, which are crucial for understanding a molecule's reactivity.
For a compound like this compound, DFT calculations can be used to determine the distribution of electron density, identify the most likely sites for electrophilic or nucleophilic attack, and predict the stability of different conformations. For example, a DFT study on N-benzyl-N-(furan-2-ylmethyl)acetamide revealed the presence of a rotational equilibrium and identified several stable conformations in solution. sbq.org.brscielo.br Such conformational analyses are vital as the three-dimensional shape of a molecule often dictates its biological activity.
Furthermore, quantum chemical calculations can be used to model reaction pathways and determine the activation energies for various chemical transformations. This can provide insights into the chemical stability of the molecule and its potential to undergo specific reactions under physiological conditions.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Molecular Geometry | The 3D arrangement of atoms in the molecule. | Influences how the molecule fits into a biological target's binding site. |
| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Identifies electron-rich and electron-poor regions, indicating sites of potential chemical reactions. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity. nih.govnih.gov |
| Activation Energy | The minimum amount of energy required for a chemical reaction to occur. | Predicts the likelihood of specific chemical transformations and the overall stability of the molecule. |
In Silico Prediction of Potential Metabolic Transformation Sites
The metabolism of a drug molecule can significantly affect its efficacy and safety. In silico tools for metabolism prediction can identify the most likely sites on a molecule that are susceptible to metabolic modification by enzymes, primarily the cytochrome P450 (CYP) family. nih.gov These predictions are typically based on models that have been trained on large datasets of known metabolic transformations.
For this compound, in silico metabolism prediction tools can highlight atoms or functional groups that are likely to undergo Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. For instance, the N-methyl group and the aromatic ring are common sites for oxidative metabolism by CYP enzymes. Predicting these "soft spots" early in the drug discovery process allows for chemical modifications to be made to block or slow down metabolism, thereby improving the pharmacokinetic properties of the compound. Various computational approaches, including both ligand-based and structure-based methods, are available to predict the sites of metabolism (SOMs). nih.gov These tools can provide a prioritized list of potential metabolites, which can then be targeted for identification in experimental metabolic studies. researchgate.net
Future Perspectives and Emerging Research Directions for 2 Amino N 4 Chloro Benzyl N Methyl Acetamide
Identification of Unaddressed Research Questions and Knowledge Gaps
The foundational step in elucidating the potential of 2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide is to address the significant knowledge gaps that currently exist. Its basic molecular and structural information is available, but its biological and pharmacological profile is entirely unknown. appchemical.com Future research must systematically tackle a series of fundamental questions to build a comprehensive understanding of the compound.
Key research questions include determining its primary biological targets, understanding its mechanism of action at a molecular level, and characterizing its broader pharmacological effects. Investigating its activity spectrum against various disease models, such as different cancer cell lines or microbial strains, is crucial. Furthermore, its metabolic fate and potential for bioactivation or degradation need to be established to understand its behavior in a biological system.
Table 1: Unaddressed Research Questions and Knowledge Gaps
| Research Area | Specific Unaddressed Questions | Rationale for Investigation |
|---|---|---|
| Pharmacodynamics | What are the primary and secondary biological targets? What is the molecular mechanism of action? | To understand how the compound exerts its effects and to identify its therapeutic potential and potential off-target effects. |
| Biological Activity | What is the spectrum of activity (e.g., anticancer, antimicrobial, anti-inflammatory)? Does it exhibit selective cytotoxicity? | To define the potential therapeutic applications and disease areas where the compound could be effective. |
| Pharmacokinetics | What is the absorption, distribution, metabolism, and excretion (ADME) profile? Is the compound metabolized, and what are the resulting metabolites? | To assess the compound's viability as a drug candidate by understanding its stability, bioavailability, and clearance in an organism. |
| Structure-Activity Relationship (SAR) | Which structural moieties are essential for its biological activity? How do modifications to the structure affect its potency and selectivity? | To guide the rational design of more potent and selective analogs for lead optimization. |
Exploration of Combination Research Strategies with Other Chemical Entities
Once the standalone activity of this compound is characterized, a significant avenue of research will be its potential use in combination therapies. The strategy of combining therapeutic agents is a well-established approach to enhance efficacy, overcome drug resistance, and reduce toxicity. For instance, studies on other chloroacetamide derivatives, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated synergistic or additive effects when combined with existing antibacterial drugs against resistant bacteria like Klebsiella pneumoniae. researchgate.net
Future research should explore combining this compound with established drugs relevant to its identified biological activity. If it demonstrates anticancer properties, combination studies with standard-of-care chemotherapeutics or targeted agents would be warranted. If it shows antimicrobial activity, assessing its synergy with various classes of antibiotics could reveal its potential as a resistance breaker or an adjunctive therapy.
Table 2: Potential Combination Research Strategies
| Potential Therapeutic Area | Combination Agent Class | Scientific Rationale | Example Endpoint |
|---|---|---|---|
| Oncology | Standard Chemotherapeutics (e.g., Paclitaxel, Doxorubicin) | To investigate synergistic cell-killing effects and potentially lower the required dose of the cytotoxic agent, reducing side effects. | Increased apoptosis in cancer cell lines; tumor growth inhibition in animal models. |
| Targeted Therapies (e.g., Kinase Inhibitors) | To target multiple oncogenic pathways simultaneously, preventing the development of resistance. | Overcoming acquired resistance to the targeted agent. | |
| Infectious Diseases | Beta-Lactam Antibiotics | To potentially inhibit bacterial resistance mechanisms, such as beta-lactamases, restoring the efficacy of the antibiotic. | Reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic. |
Integration of Novel Methodological Developments in Chemical Synthesis and Biological Evaluation
Advancements in chemical synthesis and biological screening offer powerful tools to accelerate the investigation of this compound.
Chemical Synthesis: Traditional synthesis of N-substituted chloroacetamides often involves the reaction of an amine with chloroacetyl chloride. ijpsr.inforesearchgate.net While effective, modern synthetic chemistry provides more sophisticated and efficient methodologies. Future work could employ novel catalytic systems, such as nickel-catalyzed reactions, which have been used for the synthesis of complex cyclic amides (lactams) and offer good functional group tolerance under mild conditions. acs.org Exploring flow chemistry for the synthesis could also enable rapid production of analogs and facilitate process scale-up, improving safety and reproducibility.
Biological Evaluation: Initial biological assessment can move beyond traditional assays by integrating high-throughput screening (HTS) to test the compound against large libraries of cellular models or biochemical targets. High-content screening (HCS), an image-based approach, can provide more nuanced data by simultaneously measuring multiple phenotypic parameters in intact cells. This can help to quickly identify the compound's effects on cellular morphology, protein localization, or organelle function, offering early clues into its mechanism of action. researchgate.netresearchgate.net
Future Directions in Biological Target Deconvolution and Validation
A critical step in developing a new chemical entity is identifying its specific biological target(s). For a compound like this compound with an unknown mechanism, modern target deconvolution techniques are essential.
A promising strategy involves chemical proteomics. One such approach utilizes photoreactive capture tags that can be attached to the bioactive compound. nih.gov For example, a probe molecule could be synthesized by modifying the primary amino group of this compound with a photoreactive chloroalkane tag. This probe can then be introduced into intact cells where it binds to its targets. Subsequent UV irradiation would create a covalent cross-link, "freezing" the interaction. nih.gov The target proteins can then be isolated and identified using mass spectrometry. This method is advantageous as it preserves interactions under physiological conditions and can identify even weak or transient binding partners. nih.gov
Other future directions include:
Affinity Chromatography: Immobilizing the compound on a solid support to capture binding proteins from cell lysates.
Computational Prediction: Using docking simulations and structural homology modeling to predict potential binding sites on known proteins.
Genetic Approaches: Employing techniques like CRISPR-Cas9 screens to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or pathway component.
Synergistic Applications of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization Methodologies
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer immense potential for accelerating the research and development of this compound. accscience.com These computational tools can be applied across the entire discovery pipeline, from initial design to synthesis planning. acs.orgnih.gov
Discovery and Optimization: AI/ML models, particularly graph neural networks, can be trained on large chemical datasets to predict the properties of molecules. astrazeneca.com For this compound, AI can be used to:
Predict ADMET Properties: Forecast its absorption, distribution, metabolism, excretion, and toxicity profiles to identify potential liabilities early on.
Generate Novel Analogs: Utilize generative AI models to design new derivatives with improved potency, selectivity, or pharmacokinetic properties. accscience.com
Guide SAR Studies: Analyze structure-activity relationship data to identify key molecular features driving the biological effects, thus guiding the synthesis of more effective compounds.
Synthesis Planning: Retrosynthesis AI platforms like SYNTHIA® or ASKCOS can be employed to devise novel and efficient synthetic routes. biopharmatrend.com These tools can analyze the structure of this compound and its designed analogs, proposing step-by-step reaction pathways using commercially available starting materials. This accelerates the "design-make-test-analyze" cycle, a critical component of medicinal chemistry. nih.govbiopharmatrend.com
Table 3: Applications of AI/ML in the Research of this compound
| AI/ML Application | Specific Task | Potential Impact |
|---|---|---|
| Property Prediction | Predict physicochemical properties, biological activity, and ADMET profiles. | Reduces the need for extensive initial experimentation; prioritizes promising analogs. astrazeneca.com |
| Generative Design | Design novel molecules based on the core scaffold with optimized properties. | Expands the chemical space around the lead compound, increasing the chances of finding a superior candidate. accscience.com |
| Retrosynthesis Planning | Propose efficient and cost-effective synthetic routes for the compound and its derivatives. | Accelerates the synthesis of new analogs for biological testing. biopharmatrend.com |
| Target Identification | Predict potential biological targets by analyzing compound structure and large-scale biological data. | Narrows down the list of potential targets for experimental validation. |
By systematically addressing these research questions and integrating advanced methodologies, the scientific community can effectively elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
